Bisindolylmaleimide VIII

Description

Structure

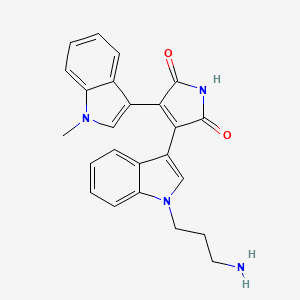

2D Structure

Properties

IUPAC Name |

3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHKJRCFSLMWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154734 | |

| Record name | Ro 31-7549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125313-65-7 | |

| Record name | Bisindolylmaleimide VIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide VIII | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ro 31-7549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-31-7549 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6197FQK8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Bisindolylmaleimide VIII

Introduction

This compound (also known as Ro 31-7549) is a potent and selective cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide class of compounds, it has been extensively utilized in cell signaling research to probe the multifaceted roles of PKC in various cellular processes.[4] While its primary mechanism of action is the direct inhibition of PKC, emerging evidence reveals that this compound can also elicit significant biological effects through PKC-independent pathways, particularly in the regulation of apoptosis.[5] This guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Competitive Inhibition of Protein Kinase C

The principal mechanism of action for this compound is its function as a reversible, ATP-competitive inhibitor of Protein Kinase C.[3][6] It selectively binds to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates.[6][7] This action effectively blocks the signal transduction cascade mediated by PKC. The compound exhibits a degree of specificity for different PKC isozymes, showing a preference for PKCα over other isoforms like βI, βII, γ, and ε.[1][6][8]

Caption: ATP-competitive inhibition of Protein Kinase C by this compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against a panel of PKC isozymes and in cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 Value (nM) | Source |

| Rat Brain PKC (mixed) | 158 | [1][3][6][8][9] |

| PKC-α | 53 | [1][3][6][8][9] |

| PKC-βI | 195 | [1][3][6][8][9] |

| PKC-βII | 163 | [1][3][6][8][9] |

| PKC-γ | 213 | [1][3][6][8][9] |

| PKC-ε | 175 | [1][3][6][8][9] |

| Carbachol-evoked Noradrenaline Release | 600 | [3][6][7] |

PKC-Independent Mechanism: Enhancement of Apoptosis

This compound has been shown to potentiate apoptosis mediated by death receptors, specifically Fas and Death Receptor 5 (DR5/TRAIL-R2).[5][10] This pro-apoptotic activity occurs through a mechanism that is independent of its PKC inhibitory function.[2][5]

When used in combination with a DR5 agonist (like the monoclonal antibody TRA-8), this compound leads to a synergistic and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] This activation is dependent on MAPK Kinase 4 (MKK4) and the initiator caspase, Caspase-8.[5]

Furthermore, the synergistic induction of apoptosis involves the mitochondrial pathway.[5] While this compound alone can induce a loss of mitochondrial membrane potential without the subsequent release of cytochrome c, its presence significantly enhances the loss of membrane potential and the release of cytochrome c when DR5 is stimulated.[5] This enhanced activation of the JNK/p38 pathway and the destabilization of the mitochondrial membrane are crucial for the synergistic induction of death receptor-mediated apoptosis.[5]

Caption: this compound enhancement of DR5-mediated apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a standard procedure for measuring the inhibitory effect of this compound on PKC activity in a biochemical assay format. The principle involves quantifying the phosphorylation of a substrate in the presence and absence of the inhibitor.[11][12][13]

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation :

-

Kinase Buffer : Prepare a suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl2, and other components as required for optimal enzyme activity.[12]

-

Enzyme and Substrate : Dilute purified, recombinant PKC isozyme and a specific peptide substrate to their final working concentrations in the kinase buffer.

-

Inhibitor : Perform a serial dilution of this compound (typically from a concentrated DMSO stock) to generate a range of concentrations for IC50 determination.

-

ATP : Prepare an ATP solution in the kinase buffer. The concentration should be near the Km value for ATP for competitive inhibition studies.

-

-

Assay Procedure :

-

In a microplate, add the PKC enzyme, substrate peptide, and the diluted this compound or vehicle control (DMSO).

-

Allow a brief pre-incubation period (5-10 minutes) at room temperature for the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or orthophosphoric acid).[14]

-

-

Detection and Analysis :

-

Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Western Blot Assay for JNK/p38 Pathway Activation

This protocol describes how to assess the effect of this compound on the phosphorylation status of JNK and p38 in cultured cells, as a measure of the activation of this signaling pathway.[5][17]

Methodology:

-

Cell Culture and Treatment :

-

Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.

-

Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified pre-incubation period.

-

Stimulate the cells with a DR5 agonist (e.g., TRA-8 antibody) for various time points (e.g., 0, 1, 2, 4, 6 hours).

-

-

Protein Extraction :

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting :

-

Normalize protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection :

-

Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).

-

As loading controls, probe separate blots or strip and re-probe the same blot with antibodies against total JNK, total p38, or a housekeeping protein like GAPDH or β-actin.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis :

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein or loading control signal to determine the relative increase in pathway activation across different treatment conditions.

-

Other Potential Cellular Targets

While PKC is the primary target, proteomic and kinase profiling studies have suggested that bisindolylmaleimides may interact with other kinases and proteins.[4] A broad screening identified potential interactions between this compound and kinases such as AKT, p70/p90 S6 kinases, PKA, and PAK1.[18] Another study on the broader bisindolylmaleimide class identified cyclin-dependent kinase 2 (CDK2), adenosine kinase, and quinone reductase type 2 as novel targets.[4] These findings highlight the importance of interpreting results from cellular studies with caution and considering potential off-target effects, especially at higher concentrations.

Conclusion

This compound is a valuable pharmacological tool for studying cellular signaling. Its primary mechanism of action is the potent and selective ATP-competitive inhibition of PKC isoforms. However, its ability to synergistically enhance death receptor-mediated apoptosis via a PKC-independent mechanism involving the MKK4-JNK/p38 axis and the mitochondrial pathway adds a significant layer to its biological activity profile. For professionals in research and drug development, a thorough understanding of these distinct mechanisms is critical for the accurate design and interpretation of experiments and for exploring the therapeutic potential of modulating these pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ro 31-7549 | PKC Inhibitors | TargetMol [targetmol.com]

- 3. Ro-31-7549, Monohydrate [sigmaaldrich.com]

- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound (acetate) - Biochemicals - CAT N°: 13333 [bertin-bioreagent.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound acetate | Apoptosis | PKC | TargetMol [targetmol.com]

- 10. This compound facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [protocols.io]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. selleckchem.com [selleckchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

Bisindolylmaleimide VIII: A Technical Guide to its Selectivity as a PKC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). It competitively inhibits the ATP-binding site of the kinase. Understanding the selectivity of this compound is crucial for its application as a research tool and for its potential therapeutic development. This guide provides a detailed overview of its inhibitory profile against various PKC isozymes and other kinases, outlines the experimental protocols for assessing its activity, and illustrates the relevant signaling pathways.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of this compound has been characterized against several protein kinases. The following tables summarize the available quantitative data, primarily focusing on its interaction with the PKC family.

Table 1: Inhibition of Protein Kinase C Isozymes by this compound

| Kinase Isozyme | IC50 (nM) | Source |

| PKCα | 53 | [1] |

| PKCβI | 195 | [1] |

| PKCβII | 163 | [1] |

| PKCγ | 213 | [1] |

| PKCε | 175 | [1] |

| Rat Brain PKC (mixed) | 158 | [1] |

Table 2: Off-Target Kinase Inhibition by this compound

| Kinase | IC50 (nM) | Notes | Source |

| GSK-3β | - | Potent inhibition noted, specific IC50 not provided. | [2][3] |

| CDK2 | - | Identified as a target. | [4] |

It is important to note that the selectivity of bisindolylmaleimide compounds can be influenced by minor chemical modifications.[4]

Signaling Pathway

The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[5][6] this compound exerts its effect by inhibiting these pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vitro Kinase Assay for IC50 Determination of this compound against PKC Isozymes

This protocol is based on the methods described by Wilkinson et al., 1993.

1. Materials:

-

PKC Isozymes: Purified recombinant human PKCα, βI, βII, γ, and ε.

-

Substrate Peptide: A peptide substrate specific for PKC (e.g., a synthetic peptide corresponding to the pseudosubstrate region with a serine replacing the alanine).

-

Lipid Activators: Phosphatidylserine and diacylglycerol.

-

ATP: [γ-³²P]ATP and non-radiolabeled ATP.

-

Inhibitor: this compound dissolved in DMSO.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, CaCl₂, and DTT.

-

Termination Reagent: Phosphoric acid.

-

P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

-

Scintillation Counter: For measuring radioactivity.

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, lipid activators, and the specific PKC isozyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period at a specific temperature (e.g., 10 minutes at 30°C).

-

Initiate the kinase reaction by adding the substrate peptide and a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 30°C.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the P81 papers using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibitor IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. biosave.com [biosave.com]

- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Downstream Network of Bisindolylmaleimide VIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes. By competing with ATP for the kinase domain of PKC, this compound effectively blocks the phosphorylation of its downstream substrates. This inhibition triggers a cascade of events that can profoundly impact cell signaling, leading to outcomes such as the induction of apoptosis and the modulation of immune responses. This technical guide provides an in-depth exploration of the downstream targets and cellular effects of this compound, offering valuable insights for researchers in cell biology and professionals in drug development.

Core Mechanism of Action

This compound primarily exerts its biological effects through the competitive inhibition of Protein Kinase C (PKC) isoforms. It demonstrates a degree of selectivity for different PKC isozymes, with a preference for PKCα.[1] The inhibition of PKC disrupts the transduction of signals that are dependent on its kinase activity, thereby affecting numerous cellular pathways.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various PKC isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.

| Target Enzyme | IC50 (nM) |

| Rat Brain PKC | 158[1][2][3][4] |

| PKC-α | 53[2][3][4] |

| PKC-βI | 195[2][3][4] |

| PKC-βII | 163[2][3][4] |

| PKC-γ | 213[2][3][4] |

| PKC-ε | 175[2][3][4] |

Downstream Signaling Pathways

The inhibition of PKC by this compound initiates a series of downstream events, most notably the potentiation of apoptosis through death receptor signaling pathways.

Fas- and DR5-Mediated Apoptosis

A key downstream effect of this compound is the enhancement of apoptosis mediated by the Fas and Death Receptor 5 (DR5) pathways.[5][6] This sensitization to apoptosis is particularly significant in the context of cancer therapy, where inducing programmed cell death in tumor cells is a primary objective.

The diagram above illustrates how this compound facilitates apoptosis. By inhibiting PKC, it relieves a repressive signal on the downstream kinase MKK4. This, in conjunction with death receptor activation (Fas or DR5), leads to a sustained activation of the JNK/p38 MAPK pathway and Caspase-8, culminating in apoptosis.[5]

Other Potential Downstream Targets

While PKC is the primary target, some studies suggest that this compound may have PKC-independent effects and can influence other signaling molecules, expanding its potential therapeutic applications. These include:

-

Glycogen Synthase Kinase-3 (GSK-3)

-

Cyclin-Dependent Kinase 2 (CDK2)

-

Adenosine Kinase

-

Quinone Reductase Type 2

Further research is needed to fully elucidate the significance of these interactions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the downstream effects of this compound.

Protein Kinase C (PKC) Activity Assay

This assay measures the phosphotransferase activity of PKC to determine the inhibitory effect of this compound.

-

Principle: The assay is based on the phosphorylation of a specific substrate peptide by PKC using [γ-³²P]ATP. The phosphorylated substrate is then separated and quantified.

-

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

This compound

-

[γ-³²P]ATP

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the substrate cocktail, lipid activator, and the PKC enzyme source.

-

Add this compound at various concentrations to the respective experimental tubes.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity on the P81 paper using a scintillation counter to determine the level of substrate phosphorylation.

-

JNK Activation Assay (In Vitro Kinase Assay)

This assay is used to assess the activation of the c-Jun N-terminal kinase (JNK) pathway in response to treatment with this compound.

-

Principle: JNK is immunoprecipitated from cell lysates and its kinase activity is measured by its ability to phosphorylate a specific substrate, such as c-Jun.

-

Materials:

-

Cells treated with this compound and/or an apoptosis-inducing agent (e.g., anti-Fas antibody or TRAIL).

-

Lysis buffer

-

Anti-JNK antibody

-

Protein A/G agarose beads

-

Recombinant c-Jun protein (substrate)

-

[γ-³²P]ATP or non-radioactive ATP for Western blot detection

-

Kinase assay buffer

-

-

Procedure:

-

Lyse the treated cells and immunoprecipitate JNK using a specific antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific proteins.

-

Resuspend the beads in kinase assay buffer containing the c-Jun substrate and ATP ([γ-³²P]ATP for radioactive detection or cold ATP for Western blot).

-

Incubate the reaction at 30°C to allow for substrate phosphorylation.

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of c-Jun by autoradiography (for radioactive assays) or by Western blotting using a phospho-specific c-Jun antibody.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with this compound.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Materials:

-

Cells treated with this compound and/or an apoptosis-inducing agent.

-

Annexin V conjugated to a fluorophore (e.g., FITC, PE).

-

Propidium Iodide (PI) staining solution.

-

Annexin V binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Harvest the treated cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorophore-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry, detecting the fluorescence signals for Annexin V and PI.

-

Summary and Future Directions

This compound is a powerful research tool for dissecting PKC-mediated signaling pathways. Its ability to potentiate apoptosis highlights its potential as a therapeutic agent, particularly in oncology. The downstream effects, primarily the activation of the JNK/p38 MAPK pathway in concert with death receptor signaling, provide a clear mechanism for its pro-apoptotic activity. Further investigation into its PKC-independent targets will undoubtedly uncover new biological roles and potential therapeutic applications for this versatile compound. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted downstream effects of this compound.

References

- 1. This compound enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbs.com [ijbs.com]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Bisindolylmaleimide VIII: A Technical Guide to its Role in Modulating T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Bisindolylmaleimide VIII (also known as Ro 31-7549), a potent and selective inhibitor of Protein Kinase C (PKC). It explores the compound's core mechanism of action in the context of T-cell activation, with a particular focus on its role in sensitizing T-lymphocytes to apoptosis. This document synthesizes key experimental findings, presents quantitative data on its inhibitory effects, and provides detailed protocols for relevant in vitro assays. Furthermore, it visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's impact on T-cell biology.

Introduction

T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs).[1] This activation triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and the secretion of cytokines.[2] A key family of enzymes in this signaling cascade is Protein Kinase C (PKC), which plays a pivotal role in translating TCR signals into downstream cellular responses, including the activation of transcription factors like NF-κB.[3]

This compound has emerged as a valuable chemical probe for dissecting the intricacies of T-cell signaling. As a selective PKC inhibitor, it provides a tool to investigate the specific contributions of PKC isoforms to T-cell function.[4][5] Notably, research has demonstrated that this compound can potentiate Fas-mediated apoptosis in T-cells, suggesting its potential therapeutic application in T-cell mediated autoimmune diseases.[6][7] This guide will delve into the molecular mechanisms underpinning these effects and provide the technical information necessary for its application in research and drug development.

Mechanism of Action: Inhibition of PKC and Sensitization to Apoptosis

This compound primarily functions as an ATP-competitive inhibitor of Protein Kinase C.[8] Its inhibitory activity extends across several PKC isoforms, with a degree of selectivity that allows for the targeted investigation of PKC-dependent pathways.

T-Cell Activation Signaling Pathway

T-cell activation is initiated by the binding of an antigen-MHC complex to the TCR, along with co-stimulatory signals from molecules like CD28. This dual signaling activates a cascade of downstream molecules, including phospholipase Cγ (PLCγ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a crucial activator of conventional and novel PKC isoforms. Activated PKC then phosphorylates a range of substrates, leading to the activation of transcription factors such as NF-κB and AP-1, which are essential for T-cell proliferation and cytokine production.[3][5]

Modulation of the NF-κB Pathway and Apoptosis

By inhibiting PKC, this compound disrupts the downstream signaling cascade that leads to the activation of NF-κB.[9] NF-κB is a key transcription factor that promotes the expression of pro-survival genes, including anti-apoptotic proteins like cellular FLICE-like inhibitory protein (cFLIP).[9] By preventing NF-κB activation, this compound can lead to a decrease in the expression of these anti-apoptotic proteins. This reduction in pro-survival signals sensitizes the T-cell to apoptotic stimuli, particularly through the Fas receptor (CD95) pathway.[6] When the Fas ligand (FasL) binds to the Fas receptor on activated T-cells, it triggers a signaling cascade that culminates in the activation of caspases and programmed cell death. In the presence of this compound, this pro-apoptotic signal is potentiated, leading to enhanced activation-induced cell death (AICD).[6]

Quantitative Data

The inhibitory effects of this compound have been quantified against various PKC isoforms, and its impact on T-cell functions can be assessed through dose-response studies.

Table 1: Inhibitory Concentration (IC50) of this compound against PKC Isoforms

| PKC Isoform | IC50 (nM) | Source |

| Rat Brain PKC (mixed) | 158 | [4] |

| PKC-α | 53 | [4] |

| PKC-βI | 195 | [4] |

| PKC-βII | 163 | [4] |

| PKC-γ | 213 | [4] |

| PKC-ε | 175 | [4] |

Table 2: Dose-Dependent Effects of this compound on T-Cell Functions (Illustrative)

| Concentration (µM) | T-Cell Proliferation (% Inhibition) | Fas-Mediated Apoptosis (% Increase) | IL-2 Production (% Inhibition) |

| 0.1 | 10-20% | 5-15% | 15-25% |

| 1 | 40-60% | 20-40% | 50-70% |

| 5 | 70-90% | 50-80% | 80-95% |

| 10 | >90% | >80% | >95% |

| Note: The values in Table 2 are illustrative and represent expected trends based on the literature. Actual results may vary depending on the specific experimental conditions. |

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the role of this compound in T-cell activation.

T-Cell Culture and Activation

Objective: To culture and activate T-cells for subsequent experiments. Jurkat cells, a human T-lymphocyte cell line, are commonly used.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell activation.

-

This compound (stock solution in DMSO).

Protocol:

-

Culture Jurkat T-cells in RPMI-1640 complete medium at 37°C in a 5% CO2 humidified incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in 96-well plates.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Activate T-cells by adding PHA (e.g., 1-5 µg/mL) or plate-bound anti-CD3 (e.g., 5-10 µg/mL) and soluble anti-CD28 (e.g., 1-5 µg/mL) antibodies.

-

Incubate for the desired time period (e.g., 24-72 hours) depending on the downstream assay.

T-Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on T-cell proliferation.

Materials:

-

Activated T-cells (from section 4.1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Protocol:

-

Following the incubation period in the T-cell activation protocol, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate at room temperature for 2-4 hours in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Fas-Mediated Apoptosis Assay

Objective: To assess the potentiation of Fas-mediated apoptosis by this compound.

Materials:

-

Activated T-cells (from section 4.1)

-

Anti-Fas antibody (CH11 clone) or recombinant FasL.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

Protocol:

-

After activation and pre-treatment with this compound, induce apoptosis by adding anti-Fas antibody (e.g., 100 ng/mL) for 4-6 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive.

Western Blot Analysis for Signaling Proteins

Objective: To analyze the effect of this compound on the phosphorylation and expression of key signaling proteins like PKC and NF-κB.

Materials:

-

Activated T-cells (from section 4.1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-p65, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Lyse the treated T-cells and determine the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a powerful research tool for elucidating the role of PKC in T-cell activation and function. Its ability to inhibit PKC and subsequently sensitize T-cells to Fas-mediated apoptosis by modulating the NF-κB signaling pathway highlights a critical axis in the regulation of T-cell homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting PKC in T-cell-mediated diseases. A thorough understanding of its mechanism of action is crucial for the design of novel immunomodulatory therapies.

References

- 1. oatext.com [oatext.com]

- 2. Frontiers | The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg [frontiersin.org]

- 3. Regulation of NF-κB induction by TCR/CD28 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of protein kinase C isoform proteins in phorbol ester-stimulated Jurkat T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]

- 6. This compound facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. NF-κB: Roles and Regulation In Different CD4+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IMiDs Augment CD3-Bispecific Antibody–Induced CD8+ T-Cell Cytotoxicity and Expansion by Enhancing IL2 Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by Bisindolylmaleimide VIII

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent and selective inhibitor of Protein Kinase C (PKC) that has become a valuable tool in cellular biology and drug discovery.[1][2][3][4][5] While its primary mechanism of action is the competitive inhibition of the ATP-binding site of PKC, emerging research has revealed its influence on a broader range of signaling cascades, particularly those governing apoptosis.[2][6][7][8] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling networks to facilitate a deeper understanding of its molecular interactions and therapeutic potential.

Primary Mechanism of Action: Protein Kinase C Inhibition

This compound is a well-characterized, cell-permeable inhibitor of the Protein Kinase C (PKC) family of serine/threonine kinases.[9] These kinases are crucial signaling molecules that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[2]

The compound demonstrates a degree of selectivity for different PKC isozymes, with a preference for the conventional PKC isoforms (α, β, γ).[2][9] This selectivity is a key attribute for researchers seeking to dissect the specific roles of these isozymes in various signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PKC isozymes has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and selectivity profile.

| Kinase Target | IC50 Value (nM) | Source |

| Rat Brain PKC (mixed) | 158 | [1][2][3][4] |

| PKC-α | 53 | [1][2][3][4] |

| PKC-βI | 195 | [1][2][3][4] |

| PKC-βII | 163 | [1][2][3][4] |

| PKC-γ | 213 | [1][2][3][4] |

| PKC-ε | 175 | [1][2][3][4] |

| Carbachol-evoked Noradrenaline Release | 600 | [2] |

Modulation of Apoptotic Pathways

A significant area of research has focused on the pro-apoptotic effects of this compound, which are often independent of its PKC inhibitory activity.[5][6][7] The compound has been shown to sensitize cancer cells to apoptosis induced by death receptors, such as Fas and DR5 (TRAIL-R2).[6][8]

Enhancement of Fas-Mediated Apoptosis

This compound potentiates apoptosis triggered by the Fas ligand (FasL) binding to its receptor, Fas (also known as CD95).[8] This enhancement is particularly effective in activated T-cells and certain cancer cell lines that are otherwise resistant to Fas-mediated cell death.[8] The mechanism involves facilitating the activation of the caspase cascade, leading to the execution of the apoptotic program.

Synergistic Apoptosis via the DR5/TRAIL Pathway

This compound acts synergistically with the agonistic anti-human DR5 monoclonal antibody, TRA-8, to induce apoptosis.[6] This combined treatment leads to a sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which is dependent on caspase-8.[6] Furthermore, the compound primes the mitochondria for apoptosis by inducing a loss of mitochondrial membrane potential (ΔΨm) in a caspase-independent manner.[6] When combined with DR5 activation, this leads to a more profound loss of ΔΨm and subsequent release of cytochrome c, amplifying the apoptotic signal.[6]

Other Modulated Kinases and Pathways

While PKC is the primary target, studies have indicated that bisindolylmaleimides can affect other kinases, expanding their biological activity profile. Affinity chromatography and proteomic approaches have identified additional cellular binding partners.[10] For instance, related bisindolylmaleimide compounds have been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 2 (CDK2).[10][11] Although the specific inhibitory profile for this compound on a wide array of kinases requires further elucidation, these findings suggest potential cross-reactivity that researchers should consider.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the effects of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of this compound against a specific kinase.

Methodology:

-

Reagents: Purified active kinase, specific substrate peptide, [γ-³²P]ATP, kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), this compound stock solution in DMSO, phosphocellulose paper, and stop solution (e.g., 0.75% phosphoric acid).

-

Procedure: a. Prepare serial dilutions of this compound in a 96-well plate. b. Prepare a master mix containing the kinase, substrate, and kinase buffer. c. Initiate the reaction by adding [γ-³²P]ATP and the master mix to the wells containing the inhibitor. d. Incubate the plate at 30°C for 20-30 minutes. e. Stop the reaction by adding phosphoric acid. f. Spot a portion of the reaction mixture from each well onto phosphocellulose paper. g. Wash the paper extensively with phosphoric acid to remove free ATP. h. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Western Blotting for Caspase Activation

This protocol is used to detect the cleavage of procaspase-8 into its active form, a hallmark of death receptor-mediated apoptosis.

Methodology:

-

Cell Culture and Treatment: a. Plate cells (e.g., Jurkat T-cells) at a suitable density. b. Treat cells with this compound (e.g., 5 µM) and/or an apoptosis-inducing agent (e.g., anti-Fas antibody or TRA-8) for various time points (e.g., 0, 2, 4, 6 hours).[1]

-

Protein Extraction: a. Harvest cells by centrifugation. b. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody specific for procaspase-8 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. The disappearance of the procaspase-8 band and the appearance of its cleaved fragments indicate activation.

Conclusion

This compound is a multifaceted molecular probe whose utility extends beyond its role as a selective PKC inhibitor. Its ability to modulate critical cellular pathways, most notably by sensitizing cells to death receptor-mediated apoptosis, presents significant opportunities for both basic research and therapeutic development. By understanding its interactions with the PKC, MAPK, and apoptotic signaling networks, researchers can more effectively leverage this compound to investigate cellular regulation and explore novel combination strategies for diseases such as cancer and autoimmune disorders.[1][6][8] This guide provides the foundational data, pathway visualizations, and experimental frameworks necessary for professionals to advance their research in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound acetate | Apoptosis | PKC | TargetMol [targetmol.com]

- 5. This compound | Ro 31-7549 | PKC Inhibitors | TargetMol [targetmol.com]

- 6. This compound enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. advms.pl [advms.pl]

- 8. This compound facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

An In-depth Technical Guide to Bisindolylmaleimide VIII in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes that play crucial roles in a vast array of cellular signaling pathways.[1][2][3][4][5] In the field of neuroscience, where precise regulation of signaling cascades is paramount for neuronal function, survival, and plasticity, this compound has emerged as a valuable pharmacological tool. This technical guide provides a comprehensive overview of the applications of this compound in neuroscience research, with a focus on its mechanism of action, quantitative data, experimental protocols, and its role in key neurological processes.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the kinase domain's binding site on PKC.[2][5] This competitive inhibition prevents the phosphorylation of PKC's downstream targets, thereby modulating a wide range of cellular processes. While it is a broad-spectrum PKC inhibitor, it exhibits some isoform specificity.[1][2][3][4][5]

Beyond its well-characterized effects on PKC, some bisindolylmaleimide compounds have also been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3), another key enzyme in neuronal signaling.[6][7][8] This dual inhibitory activity is of particular interest in the context of neurodegenerative diseases like Alzheimer's, where both PKC and GSK-3 pathways are implicated.

Data Presentation: Quantitative Insights

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and efficacy in various experimental settings.

Table 1: Inhibitory Potency (IC50) of this compound against PKC Isozymes

| Target | IC50 (nM) | Source |

| Rat Brain PKC | 158 | [1][2][3][4][5] |

| PKC-α | 53 | [1][2][3][4][5] |

| PKC-βI | 195 | [1][2][3][4][5] |

| PKC-βII | 163 | [1][2][3][4][5] |

| PKC-γ | 213 | [1][2][3][4][5] |

| PKC-ε | 175 | [1][2][3][4][5] |

Table 2: Functional Inhibition by this compound in a Neuronal Context

| Assay | Cell Line | Effect | IC50 (nM) | Source |

| Carbachol-evoked Noradrenaline Release | Human SH-SY5Y Neuroblastoma | Inhibition | 600 | [2][5] |

Applications in Neuroscience Research

Neuronal Apoptosis and Survival

This compound has been instrumental in dissecting the role of PKC in programmed cell death and neuronal survival.

-

Prevention of Neuronal Apoptosis: Studies have shown that this compound can protect cultured cerebellar granule neurons from apoptosis.[9] An optimal concentration of 10 µM was found to be effective in blocking cell death in this model.[9]

-

Modulation of Apoptotic Pathways: Interestingly, in non-neuronal cells, this compound has been shown to enhance DR5-mediated apoptosis, a process involving the JNK/p38 kinase and mitochondrial pathways. This highlights the context-dependent effects of PKC inhibition on cell fate.

dot

Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. Both PKC and GSK-3 are implicated in these processes.[10][11][12][13]

-

GSK-3 Inhibition: Bisindolylmaleimide derivatives can inhibit GSK-3, a key kinase responsible for tau hyperphosphorylation.[6][7] By inhibiting GSK-3, these compounds have the potential to reduce the formation of neurofibrillary tangles.

-

PKC and Amyloid-β: PKC activity can influence the processing of amyloid precursor protein (APP), potentially reducing the production of toxic Aβ peptides.

dot

Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. PKC is a critical player in many forms of synaptic plasticity, including long-term potentiation (LTP).

-

Modulation of Synaptic Transmission: By inhibiting PKC, this compound can be used to investigate the role of this kinase in the induction and maintenance of synaptic plasticity. Studies have shown that PKC activation is involved in enhancing neurotransmitter release.

dot

Neuroinflammation

Neuroinflammation is a key component of many neurological disorders. Microglia, the resident immune cells of the central nervous system, play a central role in this process, and their activation is partly regulated by PKC.

-

Inhibition of Microglial Activation: this compound can be used to explore the role of PKC in microglial activation and the subsequent release of pro-inflammatory cytokines.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Inhibition of Noradrenaline Release from SH-SY5Y Cells

This protocol is designed to assess the effect of this compound on neurotransmitter release from a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

- For differentiation into a more neuron-like phenotype, treat cells with retinoic acid (e.g., 10 µM) for 5-7 days.

2. [³H]-Noradrenaline Loading:

- Incubate differentiated SH-SY5Y cells with [³H]-noradrenaline (e.g., 0.1 µCi/mL) in a physiological salt solution for 1-2 hours at 37°C.

- Wash the cells multiple times with fresh salt solution to remove unincorporated [³H]-noradrenaline.

3. Pre-incubation with this compound:

- Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

4. Stimulation of Noradrenaline Release:

- Induce neurotransmitter release by treating the cells with a stimulating agent such as carbachol (e.g., 1 mM) or high potassium solution (e.g., 56 mM KCl) for a short period (e.g., 5-10 minutes).

5. Measurement of Released [³H]-Noradrenaline:

- Collect the supernatant containing the released [³H]-noradrenaline.

- Lyse the cells to determine the remaining intracellular [³H]-noradrenaline.

- Quantify the radioactivity in both fractions using a scintillation counter.

6. Data Analysis:

- Calculate the percentage of [³H]-noradrenaline released relative to the total cellular content.

- Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

dot

References

- 1. Effects of protein kinase inhibitors on the in vitro growth of Babesia bovis | Parasitology | Cambridge Core [cambridge.org]

- 2. Frontiers | PKC, AKT and ERK1/2-Mediated Modulations of PARP1, NF-κB and PEA15 Activities Distinctly Regulate Regional Specific Astroglial Responses Following Status Epilepticus [frontiersin.org]

- 3. Molecular Mechanisms Regulating LPS-Induced Inflammation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Molecular Mechanisms of Short-Term Plasticity: Role of Synapsin Phosphorylation in Augmentation and Potentiation of Spontaneous Glutamate Release [frontiersin.org]

- 8. Specific PKC isoforms regulate LPS-stimulated iNOS induction in murine microglial cells | springermedizin.de [springermedizin.de]

- 9. journals.asm.org [journals.asm.org]

- 10. pnas.org [pnas.org]

- 11. idus.us.es [idus.us.es]

- 12. Neurotrophins Protect Cultured Cerebellar Granule Neurons against the Early Phase of Cell Death by a TwoComponent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-term synaptic plasticity, simulation of nerve terminal dynamics, and the effects of protein kinase C activation in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Bisindolylmaleimide VIII: A Technical Guide for Autoimmune Disease Model Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VIII (also known as Ro 31-7549) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[1][2][3] Originally developed for its kinase inhibitory properties, this compound has emerged as a valuable tool in immunology, particularly for studying T-cell mediated autoimmune diseases.[4][5] Its utility stems from a dual mechanism: the well-characterized inhibition of PKC isoforms involved in lymphocyte activation and a distinct, PKC-independent ability to enhance Fas-mediated apoptosis in activated T-cells.[1][4] This guide provides an in-depth overview of its mechanism, application in key autoimmune models, and detailed experimental protocols.

Mechanism of Action

This compound functions primarily by competing with ATP for the binding site on the catalytic subunit of PKC.[3][6] However, its effects on the immune system are multifaceted.

-

PKC Inhibition: It demonstrates selectivity for several PKC isozymes, with a preference for PKCα over PKCβI, PKCβII, PKCγ, and PKCε.[2][3] PKC isoforms are essential for T-cell receptor (TCR) signaling, which leads to T-cell activation, proliferation, and cytokine production. By inhibiting PKC, this compound can effectively suppress these downstream events, which are central to the pathogenesis of many autoimmune disorders.

-

Enhancement of Fas-Mediated Apoptosis: A key finding is that this compound potentiates apoptosis through the Fas receptor (a member of the TNF receptor family) on activated T-cells.[4][5] This is significant because the elimination of autoreactive T-cells via apoptosis is a critical mechanism for maintaining immune tolerance. This effect has been shown to be PKC-independent and is particularly effective on activated, rather than resting, T-cells.[4][7]

-

Downstream Signaling Pathways: The potentiation of apoptosis is linked to the synergistic and sustained activation of the JNK and p38 MAPK pathways and involves the mitochondrial pathway.[8] In the presence of a death receptor ligand (like FasL or TRA-8), this compound leads to a more profound loss of mitochondrial membrane potential and subsequent release of cytochrome c, amplifying the apoptotic signal.[8]

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound have been quantified in various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value (nM) | Source |

| PKC Isoforms | ||

| Rat Brain PKC (mixed) | 158 | [2][3] |

| PKC-α | 53 | [2][3] |

| PKC-βI | 195 | [2][3] |

| PKC-βII | 163 | [2][3] |

| PKC-γ | 213 | [2][3] |

| PKC-ε | 175 | [2][3] |

| Other Kinases | ||

| cAMP-Dependent Protein Kinase | 5200 | [6] |

Table 2: Efficacy of this compound in Animal Models of Autoimmune Disease

| Model | Species | Dosing Regimen | Key Outcomes | Source |

| Experimental Allergic Encephalomyelitis (EAE) | Lewis Rat | 250 µ g/dose , intraperitoneally, every other day for 6 doses, starting at immunization | Prevented development of EAE symptoms. | [4] |

| Adjuvant Arthritis | Lewis Rat | 250 µ g/dose , intraperitoneally, every other day for 6 doses, starting at immunization | Prevented development of arthritis symptoms. | [4] |

Signaling Pathway Visualizations

Figure 1. Inhibition of the PKC signaling pathway by this compound.

References

- 1. This compound | Ro 31-7549 | PKC Inhibitors | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosave.com [biosave.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond PKC: An In-depth Technical Guide to the Molecular Targets of Bisindolylmaleimide VIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide VIII (BIM VIII) is a well-established and potent inhibitor of Protein Kinase C (PKC). Its structural similarity to staurosporine allows it to competitively bind to the ATP-binding site of PKC, thereby blocking its kinase activity. For years, this property has made BIM VIII an invaluable tool for dissecting PKC-mediated signaling pathways. However, emerging evidence reveals that the pharmacological activity of this compound extends beyond PKC, with a range of off-target effects that are critical for researchers and drug development professionals to consider. This guide provides a comprehensive overview of the known molecular targets of this compound beyond PKC, presenting quantitative data, detailed experimental protocols for target identification and characterization, and visualizations of the implicated signaling pathways.

Molecular Targets of this compound and its Analogs

While primarily known as a PKC inhibitor, this compound and its closely related analogs, such as GF109203X (Bisindolylmaleimide I) and Ro31-8220 (Bisindolylmaleimide IX), have been shown to interact with a variety of other protein and non-protein kinases. The following tables summarize the quantitative data for these interactions.

| Target Kinase | Bisindolylmaleimide Analog | IC50 (nM) | ATP Concentration | Notes |

| p90 Ribosomal S6 Kinase (RSK) | ||||

| RSK1 | GF109203X | 610[1][2] | 50 µM | In vitro kinase assay.[1][2] |

| RSK2 | GF109203X | 310[1][2] | 50 µM | In vitro kinase assay.[1][2] |

| RSK3 | GF109203X | 120[1][2] | 50 µM | In vitro kinase assay.[1][2] |

| RSK2 | GF109203X | 7400[1][2] | 5 mM | Potency is significantly reduced at physiological ATP concentrations.[1][2] |

| RSK1 | Ro31-8220 | 200[1][2] | 50 µM | In vitro kinase assay.[1][2] |

| RSK2 | Ro31-8220 | 36[1][2] | 50 µM | In vitro kinase assay.[1][2] |

| RSK3 | Ro31-8220 | 5[1][2] | 50 µM | In vitro kinase assay.[1][2] |

| RSK2 | Ro31-8220 | 930[1][2] | 5 mM | Potency is significantly reduced at physiological ATP concentrations.[1][2] |

| Glycogen Synthase Kinase 3 (GSK-3) | ||||

| GSK-3β | Unspecified Bisindolylmaleimide | 20[3] | Not Specified | Unsubstituted indole analog.[3] |

| Cyclin-Dependent Kinase 2 (CDK2) | ||||

| CDK2 | This compound | Affinity modulation | Not Specified | Immobilized BIM VIII showed altered binding to CDK2.[4] |

| CDK2 | AT7519 (Bisindolylmaleimide analog) | 44[5] | Not Specified | A potent inhibitor of several CDKs.[5] |

| Other Identified Targets | ||||

| Ste20-related kinase | Unspecified Bisindolylmaleimide | Not Determined | Not Specified | Identified via affinity chromatography.[4] |

| Adenosine kinase | Unspecified Bisindolylmaleimide | Not Determined | Not Specified | Identified via affinity chromatography.[4] |

| Quinone reductase type 2 | Unspecified Bisindolylmaleimide | Not Determined | Not Specified | Identified via affinity chromatography.[4] |

| S6K | Bisindolylmaleimide V | 8000[6] | Not Specified | In vivo inhibition.[6] |

Signaling Pathways Modulated by this compound

The off-target interactions of this compound have significant implications for its effects on cellular signaling. Beyond the canonical PKC pathways, BIM VIII has been shown to modulate apoptosis and has been linked to the Wnt/β-catenin pathway, primarily through the actions of its analogs.

Fas- and DR5-Mediated Apoptosis

This compound has been demonstrated to potentiate apoptosis induced by the activation of death receptors, specifically Fas and Death Receptor 5 (DR5), through a PKC-independent mechanism.[7][8]

In the case of DR5-mediated apoptosis, the combination of the DR5 agonistic antibody (TRA-8) and this compound leads to a synergistic and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[8] This activation is dependent on MAPK kinase 4 (MKK4) and the initiator caspase, caspase-8.[8] Furthermore, while BIM VIII alone can induce a loss of mitochondrial membrane potential, its presence enhances the TRA-8-induced release of cytochrome c from the mitochondria, amplifying the apoptotic signal.[8]

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. While direct evidence for this compound is limited, its analog, Bisindolylmaleimide I (GF109203X), has been shown to activate this pathway by stabilizing intracellular β-catenin.[9] This effect is thought to be independent of PKC inhibition. The stabilization of β-catenin leads to its nuclear translocation and the activation of target gene transcription.

Experimental Protocols

Affinity Chromatography for Target Identification

This method is used to identify cellular proteins that bind to this compound. The inhibitor is immobilized on a solid support, which is then used to "pull down" its binding partners from a cell lysate.

Detailed Methodology:

-

Immobilization of this compound:

-

Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's protocol. The linkage should ideally be through a part of the molecule that is not essential for target binding.

-

Quench any unreacted active groups on the beads with a suitable blocking agent (e.g., ethanolamine).

-

Wash the beads extensively to remove any non-covalently bound inhibitor.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a sufficient density.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled to the inhibitor.

-

Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the immobilized inhibitor.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Competition with a high concentration of free this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie or silver staining.

-

Excise unique bands present in the experimental lane but not the control lane and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This assay is used to quantify the inhibitory activity of this compound against a specific kinase.

Detailed Methodology (Radiometric Assay for GSK-3β):

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.[10]

-

GSK-3β Enzyme: Recombinant human GSK-3β.

-

Substrate: A specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide).

-

ATP: A stock solution of ATP containing a tracer amount of [γ-³²P]ATP.

-

This compound: A serial dilution of the inhibitor in a suitable solvent (e.g., DMSO), with the final solvent concentration kept constant across all assays.

-

-

Assay Procedure:

-

In a microtiter plate, add the kinase buffer, GSK-3β enzyme, and varying concentrations of this compound.

-

Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP mixture.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Measurement and Analysis:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The characterization of this compound and its analogs has evolved from a focus on their potent PKC inhibitory activity to a broader understanding of their polypharmacology. The identification of off-target interactions with kinases such as GSK-3 and p90RSK, as well as their modulation of critical cellular processes like apoptosis, provides a more nuanced view of their cellular effects. For researchers utilizing these compounds as pharmacological tools, a thorough understanding of these non-PKC targets is essential for the accurate interpretation of experimental results. For drug development professionals, this information can guide lead optimization efforts to enhance selectivity and mitigate potential off-target toxicities. The continued exploration of the target landscape of bisindolylmaleimides will undoubtedly uncover further complexities and potential therapeutic applications.

References

- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound facilitates Fas-mediated apoptosis and inhibits T cell-mediated autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bisindoylmaleimide I suppresses adipocyte differentiation through stabilization of intracellular beta-catenin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Bisindolylmaleimide VIII and Fas-Mediated Cell Death: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Bisindolylmaleimide VIII in modulating Fas-mediated cell death. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on its mechanism of action, relevant experimental protocols, and quantitative data, facilitating further investigation and potential therapeutic applications.

Introduction to Fas-Mediated Apoptosis

Fas (also known as CD95 or APO-1) is a death receptor belonging to the tumor necrosis factor (TNF) receptor superfamily.[1][2] Its activation through binding with its natural ligand, Fas ligand (FasL), initiates a signaling cascade that culminates in programmed cell death, or apoptosis.[1][2] This process is crucial for immune homeostasis, elimination of virus-infected cells, and cancer surveillance.

The Fas signaling pathway is initiated by the trimerization of the Fas receptor upon FasL binding. This conformational change leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor.[1][2] FADD, in turn, recruits pro-caspase-8, forming the death-inducing signaling complex (DISC).[1][3] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]

This compound: A Modulator of Fas-Mediated Apoptosis

This compound is a chemical compound that has been shown to potentiate Fas-mediated apoptosis, even in cell lines that are otherwise resistant to Fas-induced cell death.[4][5] While initially characterized as a potent inhibitor of Protein Kinase C (PKC), its effects on Fas signaling can be independent of its PKC inhibitory activity.[6][7]

Mechanism of Action

This compound facilitates Fas-mediated apoptosis by sensitizing cells to the apoptotic signals initiated by Fas receptor activation.[4] In several cell lines, including human astrocytoma 1321N1 and Molt-4T cells, which are normally resistant to anti-Fas antibody-induced apoptosis, the presence of this compound renders them susceptible.[4][5] This potentiation is also observed in Jurkat and CEM-6 T cells, which exhibit a slight to moderate apoptotic response to Fas stimulation alone.[4]

The precise molecular mechanism by which this compound enhances Fas signaling is not fully elucidated but is known to be Fas-dependent.[4] Studies have indicated that the potentiation of death receptor-mediated apoptosis by bisindolylmaleimides may involve the activation of the JNK/p38 MAPK pathway and engagement of the mitochondrial pathway.[6][7]

Quantitative Data

The following tables summarize the quantitative data from key studies investigating the effects of this compound on Fas-mediated apoptosis and its inhibitory activity against Protein Kinase C isozymes.

| Parameter | Value | Source |

| IC50 for Rat Brain PKC | 158 nM | [5] |

| IC50 for PKCα | 53 nM | [5] |

| IC50 for PKCβI | 195 nM | [5] |

| IC50 for PKCβII | 163 nM | [5] |

| IC50 for PKCγ | 213 nM | [5] |

| IC50 for PKCε | 175 nM | [5] |

Table 1: Inhibitory Potency of this compound against PKC Isozymes. This table presents the half-maximal inhibitory concentrations (IC50) of this compound for various Protein Kinase C (PKC) isozymes.

| Cell Line | Treatment | Apoptosis (%) | Source |

| Jurkat | Anti-Fas Ab (low dose) | Slight | [4] |

| Anti-Fas Ab (low dose) + this compound | Potentiated | [4] | |

| CEM-6 | Anti-Fas Ab (low dose) | Moderate | [4] |

| Anti-Fas Ab (low dose) + this compound | Potentiated | [4] | |

| 1321N1 Astrocytoma | Anti-Fas Ab | No Apoptosis | [4] |

| Anti-Fas Ab + this compound | Potentiated | [4] | |

| Molt-4T | Anti-Fas Ab | No Apoptosis | [4] |

| Anti-Fas Ab + this compound | Potentiated | [4] |

Table 2: Potentiation of Fas-Mediated Apoptosis by this compound in Various Cell Lines. This table summarizes the qualitative and quantitative effects of this compound in combination with a low-dose anti-Fas antibody on the induction of apoptosis in different human cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Fas-mediated cell death.

Cell Culture and Treatment

-

Cell Lines: Jurkat (human T lymphocyte), CEM-6 (human T lymphoblastoid), Molt-4T (human T lymphoblastoid), and 1321N1 (human astrocytoma) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded at a density of 1 x 10^6 cells/mL.

-

This compound (dissolved in DMSO) is added to the cell culture at the desired final concentration (e.g., 1-10 µM).

-

Agonistic anti-Fas antibody (e.g., clone CH11 or DX2) is added at a suboptimal concentration (e.g., 1-10 ng/mL) to induce apoptosis.

-